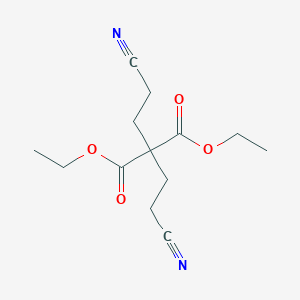

Diethyl bis(2-cyanoethyl)malonate

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3669. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

diethyl 2,2-bis(2-cyanoethyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c1-3-18-11(16)13(7-5-9-14,8-6-10-15)12(17)19-4-2/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAESGTBHXNCAHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC#N)(CCC#N)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90932301 | |

| Record name | Diethyl bis(2-cyanoethyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90932301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1444-05-9 | |

| Record name | Propanedioic acid, 2,2-bis(2-cyanoethyl)-, 1,3-diethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1444-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl bis(2-cyanoethyl)malonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001444059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1444-05-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3669 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl bis(2-cyanoethyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90932301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl bis(2-cyanoethyl)malonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.442 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Diethyl bis(2-cyanoethyl)malonate: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of diethyl bis(2-cyanoethyl)malonate, a versatile chemical intermediate. The document details its synthesis, chemical and physical properties, and explores its potential applications, particularly within the realm of medicinal chemistry and drug development.

Chemical Properties and Data

This compound, with the IUPAC name diethyl 2,2-bis(2-cyanoethyl)propanedioate, is a derivative of diethyl malonate.[1] The presence of two cyanoethyl groups and two ethyl ester functionalities makes it a valuable precursor for the synthesis of a variety of more complex molecules.[2] Below is a summary of its key chemical and physical properties.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₈N₂O₄ | [1] |

| Molecular Weight | 266.29 g/mol | [1] |

| CAS Number | 1444-05-9 | [1] |

| Appearance | White crystalline solid | [3] |

| Melting Point | 60-63 °C | [4] |

| Boiling Point | 174-176 °C at 0.5 mmHg | [4] |

| EINECS Number | 215-886-6 | [1] |

Synthesis of this compound

The primary method for synthesizing this compound is through a double Michael addition reaction between diethyl malonate and acrylonitrile.[5] This reaction, also known as cyanoethylation, involves the addition of the carbanion generated from diethyl malonate to the β-carbon of two molecules of acrylonitrile.[2]

Experimental Protocol

The following experimental protocol is a widely cited method for the synthesis of this compound:[3]

Materials:

-

Diethyl malonate (81 g)

-

Acrylonitrile (55 g)

-

1,4-Dioxane (100 g)

-

Triton B (10 g of 40% solution in methanol)

-

Concentrated Hydrochloric Acid (5 ml)

-

Ice-water (600 ml)

Procedure:

-

A solution of diethyl malonate in 1,4-dioxane containing Triton B is prepared in a reaction vessel equipped with a stirrer and a means for temperature control.

-

Acrylonitrile is added dropwise to the solution over a period of 30 minutes.

-

The reaction is highly exothermic, and the temperature should be maintained between 30-40 °C using a water bath.[3]

-

The reaction mixture is stirred overnight to ensure completion.

-

After stirring, the mixture is poured into ice-water containing concentrated hydrochloric acid.

-

A white precipitate of this compound forms and is collected by filtration.

-

The collected precipitate is washed with water. The crude product has a melting point of 61-63 °C and is obtained in nearly quantitative yield.[3]

Synthesis Workflow

Reaction Mechanism: Michael Addition

The synthesis proceeds via a base-catalyzed Michael addition. The base, Triton B, deprotonates the α-carbon of diethyl malonate, creating a resonance-stabilized enolate. This nucleophilic enolate then attacks the electrophilic β-carbon of acrylonitrile. The process is repeated to add a second cyanoethyl group.

Spectroscopic Data

While detailed spectral data from open-access literature is limited, typical spectroscopic features can be predicted based on the structure of this compound.

¹H NMR:

-

A triplet corresponding to the methyl protons (-CH₃) of the ethyl esters.

-

A quartet corresponding to the methylene protons (-CH₂-) of the ethyl esters.

-

Two triplets corresponding to the two sets of methylene protons (-CH₂CH₂CN) of the cyanoethyl groups.

¹³C NMR:

-

Signals for the methyl and methylene carbons of the ethyl esters.

-

Signals for the methylene carbons of the cyanoethyl groups.

-

A signal for the quaternary carbon to which the cyanoethyl groups are attached.

-

A signal for the nitrile carbon (-C≡N).

-

A signal for the carbonyl carbon (-C=O) of the ester.

FT-IR:

-

A characteristic strong absorption band for the nitrile group (-C≡N) around 2240 cm⁻¹.

-

A strong absorption band for the ester carbonyl group (-C=O) around 1730 cm⁻¹.

-

C-H stretching vibrations for the alkyl groups.

-

C-O stretching vibrations for the ester groups.

Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak and fragmentation patterns corresponding to the loss of ethoxy groups, cyanoethyl groups, and other fragments.

Applications in Drug Development and Research

This compound and its derivatives have shown promise in medicinal chemistry due to their potential biological activities.[5]

-

Antitumor Activity: Derivatives of this compound have been investigated for their cytotoxic effects on various cancer cell lines. Modifications to the core structure have been shown to enhance antitumor efficacy, suggesting potential as a scaffold for the development of new cancer therapies.[5]

-

Antioxidant Properties: Certain derivatives have demonstrated significant antioxidant activity in assays such as the DPPH radical scavenging assay.[5] This suggests their potential as protective agents against oxidative stress-related diseases.

-

Synthesis of Heterocyclic Compounds: The reactive nature of the nitrile and ester functional groups makes this compound a valuable precursor for the synthesis of various heterocyclic compounds, which are a cornerstone of many pharmaceutical agents.[2]

Currently, there is limited publicly available information linking specific drug candidates derived from this compound to defined signaling pathways. Further research in this area is warranted to elucidate the mechanisms of action of its biologically active derivatives.

Safety and Handling

This compound is classified as acutely toxic if ingested or absorbed through the skin.[5] Appropriate personal protective equipment, including gloves, lab coat, and eye protection, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All laboratory work should be conducted in accordance with established safety protocols.

References

An In-depth Technical Guide to Diethyl bis(2-cyanoethyl)malonate (CAS: 1444-05-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Diethyl bis(2-cyanoethyl)malonate, a versatile intermediate in organic synthesis. The document details its physicochemical properties, spectroscopic data, and a comprehensive experimental protocol for its synthesis. Furthermore, this guide explores its role as a precursor in the development of pharmaceutically active compounds.

Chemical and Physical Properties

This compound is a white crystalline solid at room temperature. Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 1444-05-9 | [1][2] |

| Molecular Formula | C13H18N2O4 | [1][2] |

| Molecular Weight | 266.29 g/mol | [1] |

| Melting Point | 60-63 °C | |

| Boiling Point | 174-176 °C at 0.5 mmHg | |

| Appearance | White crystalline solid | [3] |

| Solubility | Information not readily available | |

| Density | 1.124 g/cm³ | |

| Refractive Index | 1.466 |

Spectroscopic Data

The structural integrity of this compound can be confirmed through various spectroscopic techniques. A summary of the expected spectral data is provided below.

| Spectroscopy | Data | Reference |

| ¹H NMR | Data available, specific peak assignments require further analysis. | [1] |

| ¹³C NMR | Data available, specific peak assignments require further analysis. | [1] |

| Infrared (IR) | Data available, characteristic peaks for C≡N (nitrile) and C=O (ester) groups are expected. | [1] |

| Mass Spectrometry (MS) | GC-MS data available, indicates a molecular ion peak consistent with the molecular weight. | [1] |

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is outlined below. This procedure is based on the cyanoethylation of diethyl malonate.

Experimental Protocol

Reaction: Michael addition of diethyl malonate to acrylonitrile.

Reagents:

-

Diethyl malonate (81 g)

-

Acrylonitrile (55 g)

-

1,4-Dioxane (100 g)

-

Triton B (10 g of 40% solution in methanol)

-

Concentrated Hydrochloric Acid (5 ml)

-

Ice-water (600 ml)

Procedure:

-

In a suitable reaction vessel, dissolve diethyl malonate in 1,4-dioxane.

-

Add Triton B solution to the mixture.

-

To this solution, add acrylonitrile dropwise over a period of 30 minutes. The reaction is highly exothermic and the temperature should be maintained at 30-40 °C using a water bath.[3]

-

After the addition is complete, stir the reaction mixture overnight at room temperature.[3]

-

Pour the reaction mixture into ice-water containing concentrated hydrochloric acid.[3]

-

A white precipitate of this compound will form.[3]

-

Collect the precipitate by filtration and wash it with water.[3]

-

The crude product can be used for subsequent steps without further purification. The reported melting point of the crude product is 61-63 °C, with a yield of approximately 100%.[3]

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Role in Drug Development

This compound serves as a valuable building block in the synthesis of more complex molecules, including those with potential therapeutic applications. Its bifunctional nature, possessing two nitrile groups and a malonic ester core, allows for a variety of chemical transformations.

The cyano groups can be hydrolyzed to carboxylic acids, reduced to amines, or participate in cycloaddition reactions to form heterocyclic rings, which are common scaffolds in many drug molecules. The active methylene group of the malonate can be further alkylated or acylated to introduce additional diversity.

While specific, publicly available protocols for the synthesis of marketed drugs directly from this compound are not readily found, its utility as a pharmaceutical intermediate is recognized.[4] It is a key component in the synthesis of various research compounds and in the exploration of new chemical entities for drug discovery.

General Drug Development Workflow

The following diagram illustrates a generalized workflow where an intermediate like this compound could be utilized.

Caption: Generalized drug development workflow.

Safety and Handling

This compound is classified as toxic if swallowed, and harmful in contact with skin or if inhaled.[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a readily synthesized and versatile chemical intermediate with significant potential in organic synthesis, particularly in the field of medicinal chemistry. This guide provides essential technical data and protocols to support its use in research and development.

References

physical and chemical properties of Diethyl bis(2-cyanoethyl)malonate

This technical guide provides a comprehensive overview of the physical and chemical properties of Diethyl bis(2-cyanoethyl)malonate, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

This compound, with the CAS number 1444-05-9, is a malonate ester derivative characterized by the presence of two cyanoethyl groups attached to the central carbon of the diethyl malonate backbone.[1][2] Its chemical structure and key identifiers are summarized below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1444-05-9 | [2] |

| Molecular Formula | C13H18N2O4 | [1][2] |

| Molecular Weight | 266.29 g/mol | [1] |

| IUPAC Name | diethyl 2,2-bis(2-cyanoethyl)propanedioate | [1] |

| Melting Point | 60-63°C | [3] |

| Boiling Point | 174-176°C at 0.5 mmHg | [3] |

| Density | 1.124 g/cm³ | |

| Flash Point | 174-176°C at 0.5 mmHg | |

| LogP | 1.70656 | |

| EINECS Number | 215-886-6 | [1][2] |

Synthesis and Reactivity

The primary method for the synthesis of this compound is through the cyanoethylation of diethyl malonate.[4][5] This reaction is a classic example of a Michael addition, where the enolate of diethyl malonate acts as a nucleophile and adds to acrylonitrile.[5] The reaction is typically catalyzed by a base.[5]

The presence of the two cyanoethyl groups and the ester functionalities makes this molecule a versatile intermediate in organic synthesis. The nitrile groups can be hydrolyzed to carboxylic acids or reduced to amines, while the ester groups can undergo saponification and decarboxylation, characteristic of malonic ester synthesis.

Experimental Protocol: Synthesis of this compound

The following protocol is a detailed methodology for the synthesis of this compound from diethyl malonate and acrylonitrile.[4]

Materials:

-

Diethyl malonate (81 g)

-

1,4-Dioxane (100 g)

-

Triton B (10 g of 40% solution in methanol)

-

Acrylonitrile (55 g)

-

Concentrated Hydrochloric Acid (5 ml)

-

Ice-water (600 ml)

Procedure:

-

A solution of diethyl malonate in 1,4-dioxane containing Triton B is prepared.

-

Acrylonitrile is added dropwise to this solution over a period of 30 minutes.

-

The reaction is highly exothermic and the temperature should be maintained at 30-40°C using a water bath.[4]

-

The reaction mixture is stirred overnight.

-

Following the stirring, the mixture is poured into ice-water containing hydrochloric acid.[4]

-

The resulting white precipitate is collected by filtration and washed with water.

-

The crude product, with a melting point of 61-63°C, is obtained in quantitative yield and can be used for subsequent steps without further purification.[4]

Safety Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Visualization of the Synthetic Workflow

The synthesis of this compound involves a clear, sequential process. The following diagram, generated using the DOT language, illustrates the experimental workflow.

Caption: Synthetic workflow for this compound.

References

An In-Depth Technical Guide on Diethyl bis(2-cyanoethyl)malonate

This technical guide provides a detailed overview of the molecular structure and properties of Diethyl bis(2-cyanoethyl)malonate, a chemical compound relevant to researchers, scientists, and professionals in drug development and chemical synthesis.

Molecular and Chemical Properties

This compound is a derivative of malonic acid. The central alpha-carbon of the malonate core is substituted with two cyanoethyl groups. This structure offers multiple reactive sites, making it a versatile intermediate in organic synthesis.

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C13H18N2O4 | [1][2][3] |

| Molecular Weight | 266.29 g/mol | [2][3] |

| CAS Number | 1444-05-9 | [1][2] |

| IUPAC Name | diethyl 2,2-bis(2-cyanoethyl)propanedioate | [3] |

| Canonical SMILES | CCOC(=O)C(CCC#N)(CCC#N)C(=O)OCC | [1] |

| Melting Point | 60-63 °C | [2][4] |

| Boiling Point | 174-176 °C @ 0.5 mmHg | [4] |

| Monoisotopic Mass | 266.12665706 Da | [3][5] |

Molecular Structure Visualization

The following diagram illustrates the molecular structure of this compound, detailing the connectivity of its constituent atoms.

Caption: Molecular structure of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis or specific analytical characterization of this compound are application-dependent and can be found in specialized chemical literature and patents. The synthesis generally involves the Michael addition of acrylonitrile to diethyl malonate. For specific analytical procedures, such as NMR spectroscopy or chromatography, instrument-specific and method-specific protocols would need to be developed and validated.

References

The Cyanoethylation of Diethyl Malonate: A Technical Deep Dive into the Michael Addition Reaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of diethyl bis(2-cyanoethyl)malonate, focusing on the core reaction mechanism. The formation of this versatile chemical intermediate is a classic example of a base-catalyzed Michael addition, a fundamental carbon-carbon bond-forming reaction in organic synthesis. This document details the reaction mechanism, presents available quantitative data, and provides an experimental protocol for its synthesis.

Reaction Mechanism: A Stepwise Exploration

The synthesis of this compound from diethyl malonate and acrylonitrile proceeds via a conjugate addition, specifically a Michael reaction. This reaction is typically catalyzed by a base, which serves to deprotonate the acidic α-hydrogen of the diethyl malonate, generating a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the β-carbon of the electron-deficient alkene in acrylonitrile. The reaction proceeds in two successive cyanoethylation steps to yield the final product.

The overall reaction is as follows:

CH₂(COOC₂H₅)₂ + 2 CH₂=CHCN → (NCCH₂CH₂)₂C(COOC₂H₅)₂

The mechanism can be broken down into the following key steps:

-

Deprotonation of Diethyl Malonate: A base (B:) abstracts an acidic α-hydrogen from diethyl malonate to form a resonance-stabilized enolate ion.

-

Nucleophilic Attack (First Cyanoethylation): The enolate attacks the β-carbon of an acrylonitrile molecule, leading to the formation of an intermediate carbanion.

-

Protonation: The intermediate carbanion is protonated by the conjugate acid of the base (BH) to yield diethyl (2-cyanoethyl)malonate.

-

Second Deprotonation and Cyanoethylation: The remaining acidic α-hydrogen on the mono-substituted malonate is abstracted by the base, and the resulting carbanion attacks a second molecule of acrylonitrile.

-

Final Protonation: The resulting intermediate is protonated to give the final product, this compound.

Caption: Reaction pathway for the synthesis of this compound.

Quantitative Data Summary

The synthesis of this compound is a high-yielding reaction. The following table summarizes the quantitative data obtained from a representative experimental procedure.[1]

| Parameter | Value |

| Starting Materials | |

| Diethyl Malonate | 81 g |

| Acrylonitrile | 55 g |

| Catalyst | |

| Triton B (40% in methanol) | 10 g |

| Solvent | |

| 1,4-Dioxane | 100 g |

| Reaction Conditions | |

| Temperature | 30-40 °C |

| Product | |

| Crude Yield | 100% |

| Melting Point (crude) | 61-63 °C |

Experimental Protocol

The following is a detailed methodology for the synthesis of this compound.[1]

Materials:

-

Diethyl malonate (81 g)

-

Acrylonitrile (55 g)

-

1,4-Dioxane (100 g)

-

Triton B (10 g of 40% solution in methanol)

-

Concentrated Hydrochloric Acid (5 ml)

-

Ice-water (600 ml)

Procedure:

-

A solution of diethyl malonate in 1,4-dioxane containing Triton B is prepared in a reaction vessel equipped with a stirrer and a means for temperature control (e.g., a water bath).

-

Acrylonitrile is added dropwise to the stirred solution over a period of 30 minutes.

-

The reaction is exothermic, and the temperature should be maintained between 30-40°C using the water bath.

-

After the addition is complete, the reaction mixture is stirred overnight at room temperature.

-

The reaction mixture is then poured into 600 ml of ice-water containing 5 ml of concentrated hydrochloric acid.

-

A white precipitate of this compound forms.

-

The precipitate is collected by filtration and washed with water.

-

The crude product can be used for subsequent steps without further purification.

Caption: Experimental workflow for the synthesis of this compound.

Chemical Transformations and Applications

This compound is a valuable intermediate in organic synthesis. The presence of the two cyanoethyl groups and the active methylene group allows for a variety of chemical transformations.[2][3] These include:

-

Hydrolysis: The ester and nitrile functionalities can be hydrolyzed to carboxylic acids.

-

Reduction: The nitrile groups can be reduced to primary amines.

-

Cyclization Reactions: The molecule can serve as a precursor for the synthesis of heterocyclic compounds.

Due to its reactivity, this compound is a building block for more complex molecules, finding applications in the synthesis of pharmaceuticals and other specialty chemicals.[3] The cyanoethyl groups can also act as protecting groups that can be removed under basic conditions, a process known as de-cyanoethylation.[3]

References

An In-depth Technical Guide to the Synthesis of Diethyl bis(2-cyanoethyl)malonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of diethyl bis(2-cyanoethyl)malonate, a valuable intermediate in organic synthesis. The core of this guide focuses on the cyanoethylation of diethyl malonate, a classic example of a Michael addition reaction. This document details various catalytic systems, presents quantitative data for comparison, and provides in-depth experimental protocols.

Introduction

This compound is a tetra-functionalized molecule featuring two ester and two nitrile groups. This unique structure makes it a versatile building block for the synthesis of a variety of heterocyclic compounds and complex molecules with potential applications in medicinal chemistry and materials science. The primary route to this compound is the base-catalyzed Michael addition of diethyl malonate to acrylonitrile. This guide will explore different catalytic approaches to this synthesis, providing researchers with the necessary information to select the most suitable method for their specific needs.

Reaction Mechanism: The Michael Addition

The synthesis of this compound from diethyl malonate and acrylonitrile proceeds via a conjugate addition reaction known as the Michael addition. The reaction is typically catalyzed by a base, which deprotonates the acidic α-hydrogen of diethyl malonate to form a resonance-stabilized enolate ion. This enolate then acts as a nucleophile, attacking the β-carbon of the electron-deficient acrylonitrile. The resulting intermediate is then protonated to yield the mono-adduct, diethyl (2-cyanoethyl)malonate. A second Michael addition then occurs under the same reaction conditions to yield the final product, this compound.

Caption: The reaction mechanism for the synthesis of this compound.

Comparative Analysis of Catalytic Systems

Several catalytic systems can be employed for the synthesis of this compound. The choice of catalyst can significantly impact the reaction's efficiency, yield, and environmental footprint. This section provides a comparative overview of three common catalytic methods.

| Catalyst System | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) |

| Triton B | Diethyl malonate, Acrylonitrile | 1,4-Dioxane | 30-40 | Overnight | ~100 (crude)[1] |

| L-proline | Diethyl malonate, Acrylonitrile | Pyridine | 35 | 48 hours | 74.1[2] |

| Ionic Liquid | Diethyl malonate, Acrylonitrile | [bmim]OH | Room Temp. | 2 hours | 95 |

Detailed Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound using the aforementioned catalytic systems.

Method 1: Triton B Catalyzed Synthesis[1]

This protocol is a widely cited and effective method for the synthesis of this compound.

Reagents:

-

Diethyl malonate (81 g, 0.5 mol)

-

Acrylonitrile (55 g, 1.0 mol)

-

Triton B (10 g of 40% solution in methanol)

-

1,4-Dioxane (100 g)

-

Concentrated Hydrochloric Acid (5 mL)

-

Ice-water (600 mL)

Procedure:

-

In a reaction vessel equipped with a stirrer, dropping funnel, and a cooling bath, dissolve diethyl malonate in 1,4-dioxane.

-

Add the Triton B solution to the reaction mixture.

-

Add acrylonitrile dropwise to the solution over a period of 30 minutes. The reaction is highly exothermic, and the temperature should be maintained between 30-40°C using the cooling bath.

-

After the addition is complete, stir the reaction mixture overnight at room temperature.

-

Pour the reaction mixture into a beaker containing ice-water and hydrochloric acid.

-

A white precipitate of this compound will form.

-

Collect the precipitate by filtration and wash it with water.

-

The crude product can be used for subsequent steps without further purification. The reported yield of the crude product is approximately 100%.[1]

Method 2: L-proline Catalyzed Synthesis[2]

This method utilizes a more environmentally friendly organocatalyst, L-proline.

Reagents:

-

Diethyl malonate

-

Acrylonitrile

-

L-proline

-

Pyridine

Procedure:

-

Combine diethyl malonate, acrylonitrile, and a catalytic amount of L-proline in pyridine.

-

Stir the reaction mixture at 35°C for 48 hours.[2]

-

Upon completion, the solvent is typically removed under reduced pressure.

-

The residue is then subjected to a suitable work-up procedure, which may involve extraction and purification by column chromatography to isolate the desired product.

-

This method has been reported to yield 74.1% of this compound.[2]

Method 3: Ionic Liquid Catalyzed Synthesis

The use of basic ionic liquids as catalysts offers advantages such as ease of recovery and reuse.

Reagents:

-

Diethyl malonate* Acrylonitrile

-

1-butyl-3-methylimidazolium hydroxide ([bmim]OH)

Procedure:

-

In a reaction vessel, mix diethyl malonate and acrylonitrile.

-

Add a catalytic amount of the basic ionic liquid [bmim]OH.

-

Stir the mixture at room temperature for 2 hours.

-

After the reaction is complete, the product can be separated from the ionic liquid by extraction with a suitable organic solvent (e.g., diethyl ether).

-

The ionic liquid can be recovered and reused.

-

This method has been reported to achieve a yield of 95%.

Experimental Workflow

The following diagram illustrates a general experimental workflow for the synthesis and purification of this compound.

Caption: A generalized experimental workflow for the synthesis of this compound.

Product Characterization

Accurate characterization of the synthesized this compound is crucial to confirm its identity and purity. The following are key analytical data for the product.

| Property | Value |

| Molecular Formula | C₁₃H₁₈N₂O₄ |

| Molecular Weight | 266.29 g/mol |

| Appearance | White solid |

| Melting Point | 61-63 °C (crude) [1] |

| Boiling Point | Decomposes |

Spectroscopic Data:

-

¹H NMR (CDCl₃): δ 1.29 (t, 6H, 2 x CH₃), 2.58 (t, 4H, 2 x CH₂CN), 2.21 (t, 4H, 2 x C(CO)CH₂), 4.25 (q, 4H, 2 x OCH₂)

-

¹³C NMR (CDCl₃): δ 13.9 (CH₃), 17.0 (CH₂CN), 32.5 (C(CO)CH₂), 56.5 (C(CO)₂), 62.2 (OCH₂), 118.5 (CN), 168.0 (C=O)

-

IR (KBr, cm⁻¹): 2250 (C≡N), 1735 (C=O, ester)

-

Mass Spectrum (m/z): 266.13 (M⁺)

Safety Precautions

Researchers must adhere to strict safety protocols when performing this synthesis due to the hazardous nature of some of the reagents.

-

Acrylonitrile: is highly flammable, toxic, and a suspected carcinogen. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Triton B: is a corrosive and toxic solution. Avoid contact with skin and eyes.

-

1,4-Dioxane: is a flammable liquid and a potential carcinogen.

-

L-proline and Ionic Liquids: While generally considered less hazardous, appropriate care should be taken when handling these reagents.

Always consult the Safety Data Sheets (SDS) for all chemicals before commencing any experimental work. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn at all times.

Conclusion

The synthesis of this compound from diethyl malonate is a robust and well-established reaction. This guide has provided a detailed overview of various catalytic methods, with a particular focus on the widely used Triton B protocol. The inclusion of alternative, more environmentally benign catalysts such as L-proline and ionic liquids offers researchers options to align their synthetic strategies with green chemistry principles. The provided experimental protocols, comparative data, and characterization information aim to equip researchers with the necessary knowledge to successfully synthesize and utilize this important chemical intermediate in their research and development endeavors.

References

An In-depth Technical Guide to the Michael Addition Reaction for Diethyl bis(2-cyanoethyl)malonate Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Michael addition reaction for the synthesis of Diethyl bis(2-cyanoethyl)malonate. It delves into the core principles of the reaction, detailed experimental protocols, a comparative analysis of catalytic systems, and an examination of the key intermediate, Diethyl (2-cyanoethyl)malonate. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.

Introduction to the Michael Addition Reaction

The Michael addition, a cornerstone of carbon-carbon bond formation in organic chemistry, involves the conjugate addition of a nucleophile, known as the Michael donor, to an α,β-unsaturated carbonyl compound, the Michael acceptor. In the synthesis of this compound, diethyl malonate serves as the Michael donor, and acrylonitrile acts as the Michael acceptor. The reaction is typically facilitated by a basic catalyst, which deprotonates the diethyl malonate to form a resonance-stabilized enolate ion. This enolate then undergoes a nucleophilic attack on the β-carbon of acrylonitrile. The reaction proceeds in two successive additions to yield the final product.

Reaction Mechanism and Experimental Workflow

The synthesis of this compound via the Michael addition reaction is a two-step process, starting with the formation of the mono-adduct, Diethyl (2-cyanoethyl)malonate, which then reacts with a second molecule of acrylonitrile.

Reaction Mechanism

The base-catalyzed mechanism proceeds as follows:

-

Deprotonation: The basic catalyst removes an acidic α-hydrogen from diethyl malonate, forming a nucleophilic enolate ion.

-

First Michael Addition: The enolate attacks the β-carbon of an acrylonitrile molecule, leading to the formation of an intermediate carbanion.

-

Protonation: The carbanion is protonated by a proton source (e.g., the solvent or a protonated catalyst) to yield Diethyl (2-cyanoethyl)malonate.

-

Second Deprotonation: The remaining acidic α-hydrogen on the mono-adduct is removed by the base.

-

Second Michael Addition: The newly formed enolate attacks a second molecule of acrylonitrile.

-

Final Protonation: The resulting carbanion is protonated to give the final product, this compound.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Workflow

The general workflow for the synthesis involves the preparation of the reaction mixture, the controlled addition of acrylonitrile, reaction monitoring, and subsequent work-up and purification of the product.

Caption: General experimental workflow for the synthesis.

Comparative Analysis of Catalytic Systems

Several basic catalysts can be employed for the synthesis of this compound. The choice of catalyst can significantly impact the reaction conditions, yield, and in some cases, the stereoselectivity of the product.

| Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Notes |

| Triton B (40% in Methanol) | 1,4-Dioxane | 30-40 | Overnight | ~100 (crude) | Highly exothermic reaction requiring careful temperature control.[1][2] |

| L-Proline | Pyridine | 35 | 48 hours | 74.1 | Organocatalytic method, can provide enantiomeric excess. |

| Potassium Carbonate | Ethyl Acetate | Controlled | - | High | Milder, heterogeneous-like catalyst. |

| Sodium Ethoxide | Ethanol | < 35 | - | 61 | A strong base catalyst. |

| DABCO-based Ionic Liquids | - | - | - | - | Green chemistry approach, catalyst recyclability. |

Detailed Experimental Protocols

Synthesis using Triton B as a Catalyst[1]

Materials:

-

Diethyl malonate (81 g)

-

Acrylonitrile (55 g)

-

1,4-Dioxane (100 g)

-

Triton B (10 g of 40% solution in methanol)

-

Concentrated Hydrochloric Acid (5 mL)

-

Ice

Procedure:

-

In a reaction vessel equipped with a dropping funnel and a cooling bath, dissolve diethyl malonate in 1,4-dioxane containing Triton B.

-

Add acrylonitrile dropwise to the solution over a period of 30 minutes. The reaction is highly exothermic, and the temperature should be maintained between 30-40°C using the water bath.

-

After the addition is complete, stir the reaction mixture overnight at room temperature.

-

Pour the reaction mixture into 600 mL of ice-water containing concentrated hydrochloric acid.

-

A white precipitate of this compound will form. Collect the precipitate by filtration.

-

Wash the collected solid with water.

-

The crude product (m.p. 61-63°C) can be used for subsequent steps without further purification, with a reported crude yield of 100%.[1]

The Intermediate: Diethyl (2-cyanoethyl)malonate

The synthesis of the bis-adduct proceeds through the formation of the mono-adduct, Diethyl (2-cyanoethyl)malonate. This intermediate can be isolated if desired by adjusting the stoichiometry of the reactants.

Characterization Data for Diethyl (2-cyanoethyl)malonate:

| Property | Value |

| CAS Number | 17216-62-5[3][4][5] |

| Molecular Formula | C₁₀H₁₅NO₄[3][4][5] |

| Molecular Weight | 213.23 g/mol [3] |

| Boiling Point | 115-118 °C at 2 mmHg |

| Refractive Index (n20/D) | 1.436 |

Spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for Diethyl (2-cyanoethyl)malonate are available in public databases such as PubChem.[3]

Conclusion

The Michael addition reaction provides an efficient and high-yielding route to this compound. The choice of catalyst allows for flexibility in reaction conditions, from traditional strong bases like Triton B and sodium ethoxide to milder options like potassium carbonate and organocatalysts such as L-proline. This technical guide provides the necessary information for researchers to select an appropriate synthetic strategy and successfully execute the synthesis of this valuable chemical intermediate. Further research into green catalytic systems, such as ionic liquids, may offer more environmentally friendly and sustainable production methods in the future.

References

An In-depth Technical Guide to the Cyanoethylation of Diethyl Malonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cyanoethylation of diethyl malonate, a cornerstone Michael addition reaction in organic synthesis. The document details the underlying reaction mechanism, presents various experimental protocols, and offers quantitative data to guide reaction optimization. Visual diagrams created using Graphviz are included to illustrate key pathways and workflows, adhering to the specified formatting for clarity and technical accuracy.

Introduction

The cyanoethylation of diethyl malonate is a classic example of a Michael addition, a fundamental carbon-carbon bond-forming reaction. It involves the conjugate addition of the enolate of diethyl malonate to acrylonitrile. The acidic nature of the α-protons of diethyl malonate (pKa ≈ 13) allows for easy formation of a stabilized carbanion, which acts as the nucleophile.[1] This reaction is of significant interest in synthetic chemistry as the resulting products, diethyl 2-cyanoethylmalonate and diethyl bis(2-cyanoethyl)malonate, are versatile intermediates. The cyano group can be readily hydrolyzed to a carboxylic acid or reduced to an amine, providing a pathway to a variety of functionalized molecules, including amino acids, lactams, and other heterocyclic compounds relevant to drug discovery and materials science.

The reaction's outcome, favoring either mono- or bis-cyanoethylation, can be controlled by modulating the reaction conditions, such as the stoichiometry of the reactants and the choice of catalyst. This guide will delve into these aspects to provide a practical framework for researchers.

Reaction Mechanism and Signaling Pathway

The cyanoethylation of diethyl malonate proceeds via a base-catalyzed Michael addition mechanism. The process can be broken down into three key steps:

-

Enolate Formation: A base abstracts an acidic α-hydrogen from diethyl malonate to form a resonance-stabilized enolate ion.

-

Nucleophilic Attack: The enolate attacks the electrophilic β-carbon of acrylonitrile in a 1,4-conjugate addition, leading to the formation of a new carbon-carbon bond and a new enolate intermediate.

-

Protonation: The enolate intermediate is protonated by the conjugate acid of the base or the solvent to yield the final product.

If a second equivalent of acrylonitrile is present and conditions are favorable, the remaining acidic proton on the mono-adduct can be abstracted, leading to a second Michael addition to yield the bis-adduct.

Experimental Protocols

Detailed methodologies for the synthesis of both mono- and bis-cyanoethylated products are provided below. It is crucial to handle acrylonitrile, a toxic and volatile reagent, in a well-ventilated fume hood.

Selective Synthesis of Diethyl 2-Cyanoethylmalonate (Mono-adduct)

This protocol is designed to favor the formation of the mono-cyanoethylated product by using a controlled stoichiometry of reactants.

Catalyst: Sodium Ethoxide

Materials:

-

Diethyl malonate

-

Absolute Ethanol

-

Sodium metal

-

Acrylonitrile

-

Ice

-

Hydrochloric acid (concentrated)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Saturated sodium bicarbonate solution

Procedure:

-

Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by cautiously dissolving sodium (1 equivalent) in absolute ethanol under an inert atmosphere.

-

Reaction Setup: Cool the sodium ethoxide solution to 0-5 °C using an ice bath. Add diethyl malonate (1 equivalent) dropwise to the cooled solution with stirring.

-

Addition of Acrylonitrile: Add acrylonitrile (0.95 equivalents) dropwise to the reaction mixture over a period of 1-2 hours, ensuring the temperature is maintained below 10 °C. The reaction is exothermic.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature overnight.

-

Work-up: Quench the reaction by pouring it into a mixture of ice and water. Acidify the aqueous solution with concentrated hydrochloric acid to a pH of approximately 2-3.

-

Extraction: Extract the product with diethyl ether (3 x volume of the aqueous layer).

-

Washing and Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure diethyl 2-cyanoethylmalonate.

Synthesis of this compound (Bis-adduct)

This protocol is optimized for the exhaustive cyanoethylation of diethyl malonate to yield the bis-adduct.

Catalyst: Triton B

Materials:

-

Diethyl malonate (81 g)

-

1,4-Dioxane (100 g)

-

Triton B (40% solution in methanol, 10 g)

-

Acrylonitrile (55 g)

-

Ice-water (600 ml)

-

Concentrated Hydrochloric Acid (5 ml)

Procedure:

-

Reaction Setup: To a solution of diethyl malonate in 1,4-dioxane containing Triton B, add acrylonitrile dropwise over a period of 30 minutes.

-

Temperature Control: The reaction is highly exothermic; maintain the temperature between 30-40 °C using a water bath for cooling.

-

Reaction Progression: Stir the reaction mixture overnight at room temperature.

-

Work-up: Pour the reaction mixture into ice-water containing concentrated hydrochloric acid.

-

Isolation: Collect the resulting white precipitate by filtration and wash it with water.

-

Drying: The crude product can be dried, yielding a product with a melting point of 61-63 °C and a crude yield of 100%. For higher purity, recrystallization from a suitable solvent such as ethanol can be performed.

Data Presentation

The following tables summarize quantitative data from various studies on the cyanoethylation of diethyl malonate, showcasing the influence of different catalysts and reaction conditions on the yield.

Table 1: Comparison of Catalysts for the Cyanoethylation of Diethyl Malonate

| Catalyst | Solvent | Temperature (°C) | Reaction Time | Product | Yield (%) |

| Triton B (40% in MeOH) | 1,4-Dioxane | 30-40 | Overnight | This compound | 100 (crude) |

| Sodium Ethoxide | Ethanol | < 35 | Not specified | Not specified | 61 |

| Potassium Carbonate | Ethyl Acetate | Controlled | Not specified | Not specified | High |

| L-Proline | Pyridine | 35 | 48 hours | This compound | 74.1 |

Table 2: Physical and Spectroscopic Data for Cyanoethylation Products

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Key Spectroscopic Data |

| Diethyl 2-cyanoethylmalonate | C₁₀H₁₅NO₄ | 213.23 | 140-145 / 3 mmHg | N/A | IR (neat): 2250 cm⁻¹ (C≡N), 1735 cm⁻¹ (C=O) |

| This compound | C₁₃H₁₈N₂O₄ | 266.29 | N/A | 61-63 | IR (KBr): 2250 cm⁻¹ (C≡N), 1730 cm⁻¹ (C=O) |

Visualization of Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the factors influencing the reaction's selectivity.

References

Diethyl bis(2-cyanoethyl)malonate: A Technical Guide to Safety and Hazards

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and hazards associated with Diethyl bis(2-cyanoethyl)malonate (CAS No. 1444-05-9). The information is intended for professionals in research, scientific, and drug development fields to ensure safe handling and to mitigate potential risks.

Chemical Identification and Properties

This compound is a solid crystalline compound.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C13H18N2O4 | [1][2] |

| Molecular Weight | 266.29 g/mol | [1][2] |

| Appearance | White solid crystalline | [1] |

| Melting Point | 62 °C | [3] |

| Boiling Point | 210-212 °C @ 5 Torr | [3] |

| Flash Point | 174-176°C / 0.5mm | [3] |

| Density | 1.124 g/cm³ | [3] |

| Synonyms | Diethyl 2,2-bis(2-cyanoethyl)malonate, Propanedioic acid, 2,2-bis(2-cyanoethyl)-, 1,3-diethyl ester | [3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its acute toxicity upon ingestion, skin contact, or inhalation.[1][2]

GHS Classification

The aggregated GHS information from multiple sources provides a consistent classification for this compound.[2][3]

| Hazard Class | Category | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | Danger | H301: Toxic if swallowed |

| Acute Toxicity, Dermal | Category 4 | Warning | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | Warning | H332: Harmful if inhaled |

GHS Pictograms

The following pictograms are associated with the hazards of this compound:

-

Acute Toxicity (fatal or toxic): Skull and Crossbones

Toxicological Information

While specific quantitative toxicological data such as LD50 (Lethal Dose, 50%) and LC50 (Lethal Concentration, 50%) values for this compound are not available in the reviewed literature, the GHS classification indicates significant hazard.

The toxicity of aliphatic nitriles is generally attributed to the metabolic release of cyanide. This cyanide then interferes with cellular respiration.

Precautionary Statements

A comprehensive set of precautionary statements has been established to ensure the safe handling of this chemical.[1][2]

| Code | Precautionary Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash face, hands and any exposed skin thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P312 | Call a POISON CENTER or doctor/physician if you feel unwell. |

| P330 | Rinse mouth. |

| P362 + P364 | Take off contaminated clothing and wash it before reuse. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Experimental Protocols

Specific experimental protocols for the toxicological assessment of this compound are not publicly available. However, general guidelines for acute toxicity testing, such as those provided by the U.S. Food and Drug Administration (FDA), can be referenced. For a substance with expected toxicity, a "limit test" is often initially performed.

A general protocol for an acute oral toxicity limit test would involve:

-

Fasting a small group of laboratory animals (e.g., rats) overnight.

-

Administering a single high dose of the test substance (e.g., 5 g/kg body weight) via oral gavage.

-

Observing the animals for a period of up to 14 days for any signs of toxicity, morbidity, or mortality.

-

Conducting a gross necropsy at the end of the observation period to identify any target organ effects.

If mortality occurs at the limit dose, further studies with lower doses would be necessary to determine the LD50 value.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical workflow for the safe handling and risk mitigation of a hazardous chemical like this compound.

Caption: Chemical Hazard Management Workflow

Fire and Explosion Hazards

Information regarding specific fire and explosion hazards is limited. However, thermal decomposition can lead to the release of irritating gases and vapors.[1] Standard fire-fighting measures appropriate for the surrounding environment should be used.

Handling and Storage

Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust.

-

Use only in a well-ventilated area or under a chemical fume hood.

-

Do not eat, drink, or smoke when using this product.

-

Wash hands thoroughly after handling.

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.

-

Store locked up.

Exposure Controls and Personal Protection

Engineering Controls:

-

Ensure adequate ventilation, especially in confined areas.

-

Use a chemical fume hood for handling.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.

-

Skin and Body Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.

-

Respiratory Protection: When dusts are generated, a NIOSH-approved respirator is recommended.

References

Technical Guide: Solubility of Diethyl bis(2-cyanoethyl)malonate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Diethyl bis(2-cyanoethyl)malonate. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust experimental framework for determining its solubility in various organic solvents. The provided protocols are based on established methodologies for solubility assessment of organic compounds.

Introduction to this compound

This compound is a malonic acid derivative characterized by the presence of two cyanoethyl groups. Its chemical structure influences its polarity and potential for intermolecular interactions, which are key determinants of its solubility. Understanding its solubility is crucial for applications in chemical synthesis, purification, and formulation development.

Quantitative Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in the literature. Therefore, experimental determination is necessary. The following table outlines a selection of common organic solvents, categorized by polarity, in which the solubility of this compound can be determined.

| Solvent | Class | Polarity Index | Solubility ( g/100 mL) | Temperature (°C) |

| Hexane | Non-polar | 0.1 | To be determined experimentally | 25 |

| Toluene | Non-polar | 2.4 | To be determined experimentally | 25 |

| Diethyl ether | Non-polar | 2.8 | To be determined experimentally | 25 |

| Dichloromethane (DCM) | Polar aprotic | 3.1 | To be determined experimentally | 25 |

| Ethyl acetate | Polar aprotic | 4.4 | To be determined experimentally | 25 |

| Acetone | Polar aprotic | 5.1 | To be determined experimentally | 25 |

| Acetonitrile | Polar aprotic | 5.8 | To be determined experimentally | 25 |

| Dimethylformamide (DMF) | Polar aprotic | 6.4 | To be determined experimentally | 25 |

| Dimethyl sulfoxide (DMSO) | Polar aprotic | 7.2 | To be determined experimentally | 25 |

| Ethanol | Polar protic | 4.3 | To be determined experimentally | 25 |

| Methanol | Polar protic | 5.1 | To be determined experimentally | 25 |

| Water | Polar protic | 10.2 | To be determined experimentally | 25 |

Experimental Protocol for Determining Quantitative Solubility

The following protocol details a standard method for determining the solubility of a solid organic compound, such as this compound, in a liquid solvent.[1][2]

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent at a given temperature to form a saturated solution.

Materials:

-

This compound (solute)

-

Selected organic solvent

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Apparatus for solvent evaporation (e.g., rotary evaporator or vacuum oven)

-

Spatula and weighing paper

Procedure:

-

Preparation of Solvent: Add a known volume (e.g., 10 mL) of the selected organic solvent to several vials.

-

Addition of Solute: Add an excess amount of this compound to each vial to ensure that a saturated solution is formed. The presence of undissolved solid is necessary to confirm saturation.

-

Equilibration: Tightly cap the vials and place them in a constant temperature bath or a shaker incubator set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure that the maximum amount of solute has dissolved.

-

Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed at the constant temperature to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed vial. This step is crucial to remove any undissolved solid particles.

-

Determination of Solute Mass: Accurately weigh the vial containing the filtered saturated solution. Then, carefully evaporate the solvent under reduced pressure or in a vacuum oven until a constant weight of the dried solute is achieved.

-

Calculation of Solubility: The solubility is calculated using the following formula:

Solubility ( g/100 mL) = (Mass of dried solute / Volume of solvent in the aliquot) x 100

-

Data Recording: Record the solubility value for the specific solvent and temperature. Repeat the experiment for each solvent of interest.

Logical Workflow for Solubility Determination

The following diagram illustrates the decision-making process and experimental flow for assessing the solubility of an organic compound.

Caption: Experimental workflow for the quantitative determination of solubility.

Factors Influencing Solubility

The solubility of this compound in different organic solvents will be governed by the principle of "like dissolves like".[3] Several factors will influence its solubility:

-

Polarity: The presence of two ester groups and two nitrile groups imparts a degree of polarity to the molecule. It is expected to be more soluble in polar aprotic solvents that can engage in dipole-dipole interactions. Its solubility in non-polar solvents like hexane is likely to be lower.

-

Hydrogen Bonding: The molecule does not have hydrogen bond donors but the oxygen and nitrogen atoms can act as hydrogen bond acceptors. Therefore, it may show some solubility in polar protic solvents like alcohols.

-

Molecular Size and Shape: The relatively large and complex structure of the molecule may affect its ability to be effectively solvated.[4]

-

Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature.[5][6] This is because the increased kinetic energy helps to overcome the intermolecular forces in the solid state.

This guide provides a framework for the systematic evaluation of the solubility of this compound. The experimental determination of these values will provide crucial data for its application in research and development.

References

- 1. Solubility & Method for determination of solubility | PPTX [slideshare.net]

- 2. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Spectroscopic Profile of Diethyl bis(2-cyanoethyl)malonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Diethyl bis(2-cyanoethyl)malonate (CAS No: 1444-05-9; Molecular Formula: C₁₃H₁₈N₂O₄). The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document includes tabulated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, detailed experimental protocols for data acquisition, and a workflow diagram for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.25 | Quartet | 4H | -O-CH₂ -CH₃ |

| 2.50 | Triplet | 4H | -CH₂-CH₂ -CN |

| 2.20 | Triplet | 4H | -CH₂ -CH₂-CN |

| 1.30 | Triplet | 6H | -O-CH₂-CH₃ |

Note: Data is predicted and should be confirmed by experimental analysis.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| 168.0 | C =O |

| 118.0 | C ≡N |

| 62.0 | -O-CH₂ -CH₃ |

| 55.0 | Quaternary C |

| 30.0 | -CH₂ -CH₂-CN |

| 16.0 | -CH₂-CH₂ -CN |

| 14.0 | -O-CH₂-CH₃ |

Note: Data is predicted and should be confirmed by experimental analysis.

Table 3: FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~2980 | C-H stretch (alkane) |

| ~2250 | C≡N stretch (nitrile) |

| ~1735 | C=O stretch (ester) |

| ~1200 | C-O stretch (ester) |

Note: Data is based on typical values for the respective functional groups.

Table 4: Mass Spectrometry Data

| m/z | Proposed Fragment |

| 266 | [M]⁺ (Molecular Ion) |

| 221 | [M - OCH₂CH₃]⁺ |

| 193 | [M - COOCH₂CH₃]⁺ |

| 108 | [Base Peak] |

Note: Fragmentation patterns can vary with ionization methods. The data presented is based on typical electron ionization fragmentation.

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic characterization.

Experimental Protocols

The following are detailed, representative protocols for acquiring the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; vortex if necessary.

-

-

Instrument Setup (¹H NMR):

-

The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher.

-

The instrument is locked to the deuterium signal of the solvent.

-

Shimming is performed to optimize the magnetic field homogeneity.

-

A standard 90° pulse is used for excitation.

-

The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

The acquisition time is typically set to 2-4 seconds with a relaxation delay of 1-5 seconds.

-

A suitable number of scans (e.g., 8-16) are acquired to achieve an adequate signal-to-noise ratio.

-

-

Instrument Setup (¹³C NMR):

-

The ¹³C NMR spectrum is recorded on the same spectrometer, operating at a corresponding frequency (e.g., 75 MHz for a 300 MHz ¹H instrument).

-

Proton decoupling is applied to simplify the spectrum to singlets for each unique carbon.

-

A wider spectral width is used to cover the carbon chemical shift range (e.g., 0-200 ppm).

-

A larger number of scans is typically required due to the low natural abundance of ¹³C (e.g., 1024 or more).

-

The acquisition time and relaxation delay are optimized for quantitative accuracy if needed, though routine spectra often use shorter delays.

-

-

Data Processing:

-

The acquired Free Induction Decay (FID) is processed using a Fourier transform.

-

Phase and baseline corrections are applied to the resulting spectrum.

-

Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of neat this compound directly onto the ATR crystal.

-

If the sample is a solid, ensure good contact between the sample and the crystal by applying pressure.

-

-

Data Acquisition:

-

The sample spectrum is recorded over a typical mid-IR range (e.g., 4000-400 cm⁻¹).

-

A sufficient number of scans (e.g., 16-32) are co-added to obtain a high-quality spectrum.

-

The resolution is typically set to 4 cm⁻¹.

-

-

Data Processing:

-

The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

ATR corrections may be applied if necessary.

-

Peak positions are identified and tabulated.

-

Mass Spectrometry (MS)

-

Sample Preparation (for Gas Chromatography-Mass Spectrometry - GC-MS):

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

-

Instrumentation and Analysis:

-

A GC-MS system equipped with a capillary column (e.g., DB-5ms or equivalent) is used.

-

The injector temperature is set to an appropriate value (e.g., 250 °C).

-

A temperature program is used for the GC oven to ensure separation of the analyte from any impurities (e.g., start at 100 °C, ramp to 280 °C at 10 °C/min).

-

Helium is typically used as the carrier gas.

-

The mass spectrometer is operated in electron ionization (EI) mode with a standard ionization energy of 70 eV.

-

The mass analyzer is set to scan a suitable mass range (e.g., m/z 40-400).

-

-

Data Analysis:

-

The total ion chromatogram (TIC) is examined to identify the peak corresponding to this compound.

-

The mass spectrum associated with this peak is extracted.

-

The molecular ion and major fragment ions are identified and their mass-to-charge ratios (m/z) and relative abundances are recorded.

-

Methodological & Application

Application Notes and Protocols for Diethyl bis(2-cyanoethyl)malonate in Drug Development

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of Diethyl bis(2-cyanoethyl)malonate, a versatile building block in the synthesis of bioactive molecules. This document includes its chemical and physical properties, detailed experimental protocols for its synthesis and subsequent conversion to a biologically active compound, and quantitative data on its derivatives.

Chemical and Physical Properties

This compound is a white crystalline solid at room temperature. Its key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₈N₂O₄ | [1] |

| Molecular Weight | 266.29 g/mol | [1] |

| CAS Number | 1444-05-9 | [1] |

| Melting Point | 61-63 °C (crude) | [2] |

| Boiling Point | 174-176 °C at 0.5 mmHg | |

| Solubility | Soluble in 1,4-dioxane | [2] |

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound via a Michael addition reaction between diethyl malonate and acrylonitrile.[2]

Materials:

-

Diethyl malonate (81 g)

-

1,4-Dioxane (100 g)

-

Triton B (10 g of 40% solution in methanol)

-

Acrylonitrile (55 g)

-

Concentrated Hydrochloric Acid (5 ml)

-

Ice-water (600 ml)

Procedure:

-

In a suitable reaction vessel, dissolve diethyl malonate in 1,4-dioxane containing Triton B.

-

Cool the solution in a water bath to maintain a temperature of 30-40°C.

-

Add acrylonitrile dropwise to the solution over a period of 30 minutes. The reaction is highly exothermic and careful temperature control is crucial.

-

After the addition is complete, stir the reaction mixture overnight at room temperature.

-

Pour the reaction mixture into ice-water containing concentrated hydrochloric acid.

-

A white precipitate of this compound will form.

-

Collect the precipitate by filtration and wash with water.

-

The crude product can be used for the next step without further purification.

Expected Yield:

-

Crude product: ~100%[2]

Synthesis of 5-amino-3-carboxy-2-oxo-1-pyrrolidineacetic acid (a Glutamic Acid Analogue)

This protocol outlines a potential pathway for the conversion of this compound to a cyclic derivative with a core structure found in some anticonvulsant agents. This involves the hydrolysis of the nitrile and ester groups followed by cyclization.

Step 2a: Hydrolysis to 4,4-Dicarboxy-heptanedioic Acid

Materials:

-

This compound

-

Concentrated Hydrochloric Acid

Procedure:

-

Reflux this compound with an excess of concentrated hydrochloric acid. This step hydrolyzes both the nitrile and the ester functionalities to carboxylic acids.

-

Monitor the reaction by a suitable method (e.g., TLC or LC-MS) until the starting material is consumed.

-

Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude tetra-acid.

Step 2b: Decarboxylation and Cyclization to 2-Oxo-pyrrolidine Derivative

Materials:

-

Crude 4,4-Dicarboxy-heptanedioic Acid

-

High-boiling point solvent (e.g., diphenyl ether)

Procedure:

-

Heat the crude tetra-acid in a high-boiling point solvent. The heat will induce decarboxylation of the malonic acid moiety and subsequent cyclization to form the 2-oxo-pyrrolidine ring.

-

The reaction progress can be monitored by the evolution of carbon dioxide.

-

After the reaction is complete, cool the mixture and purify the product by recrystallization or chromatography.

Applications in Drug Development

This compound serves as a versatile starting material for the synthesis of various heterocyclic compounds, some of which have shown potential as bioactive agents. The 2-oxo-pyrrolidine core, accessible from this starting material, is a key pharmacophore in several anticonvulsant drugs.[3]

Anticonvulsant Activity of 2-Oxo-pyrrolidine Derivatives

While specific quantitative data for the direct product of the proposed synthesis is not available, structurally related 1-substituted-2-oxopyrrolidine derivatives have been evaluated for their anticonvulsant activity. The following table summarizes the activity of a potent analogue, N-(4-fluorobenzyl)-2-oxo-1-pyrrolidineacetamide (Compound 14), for comparative purposes.[4]

| Compound | Anticonvulsant Activity (ED₅₀, mmol/kg) | Protective Index (PI) | Reference |

| Compound 14 | 0.43 | 2.81 | [4] |

| Valproic Acid (Reference) | 0.71 | 1.4-2.36 | [4] |

Visualizations

Synthesis Workflow

The following diagram illustrates the synthetic pathway from diethyl malonate to a potential bioactive 2-oxo-pyrrolidine derivative.

Caption: Synthetic pathway to a 2-oxo-pyrrolidine derivative.

Logical Relationship of Functional Group Transformations

This diagram shows the key chemical transformations involved in the conversion of this compound.

Caption: Key functional group transformations.

References

- 1. This compound | C13H18N2O4 | CID 74046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes: Diethyl Bis(2-cyanoethyl)malonate as a Versatile Precursor in the Synthesis of the Anticonvulsant Drug Glutethimide

Introduction

Diethyl bis(2-cyanoethyl)malonate is a valuable and versatile precursor in the synthesis of various heterocyclic compounds of pharmaceutical interest. Its unique structure, featuring a central quaternary carbon and two cyanoethyl arms, allows for the construction of complex molecular architectures. This application note details the use of this compound in the multi-step synthesis of Glutethimide, a piperidine-based anticonvulsant and sedative-hypnotic agent. The following protocols provide detailed methodologies for the key transformations involved in this synthetic pathway.

Pharmaceutical Application: Synthesis of Glutethimide

Glutethimide (3-ethyl-3-phenylpiperidine-2,6-dione) is a central nervous system depressant that has been used as a hypnotic and anticonvulsant. The synthetic route described herein utilizes this compound as the starting material to construct the core piperidine ring structure of Glutethimide.

Overall Synthesis Workflow:

The synthesis of Glutethimide from this compound is a multi-step process that can be summarized as follows:

Application Notes and Protocols: Diethyl Bis(2-cyanoethyl)malonate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction